molecular formula C12H7F4N B14229735 N-(3,5-Difluorophenyl)-2,4-difluoroaniline CAS No. 823802-11-5

N-(3,5-Difluorophenyl)-2,4-difluoroaniline

Cat. No.: B14229735
CAS No.: 823802-11-5
M. Wt: 241.18 g/mol
InChI Key: AUZGWTYTRXFDTL-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-2,4-difluoroaniline is an aromatic amine compound characterized by the presence of multiple fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-2,4-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with 2,4-difluorobenzene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-2,4-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups.

Scientific Research Applications

N-(3,5-Difluorophenyl)-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby blocking the active sites and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorophenyl)-2,4-difluorobenzamide
  • N-(3,5-Difluorophenyl)-2,4-difluorophenol
  • N-(3,5-Difluorophenyl)-2,4-difluorobenzaldehyde

Uniqueness

N-(3,5-Difluorophenyl)-2,4-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored properties for specific applications.

Properties

CAS No.

823802-11-5

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2,4-difluoroaniline

InChI

InChI=1S/C12H7F4N/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6,17H

InChI Key

AUZGWTYTRXFDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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